2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol.
Preparation Methods
The synthesis of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide can be compared with other similar compounds, such as:
2-bromo-N-((1-hydroxycyclopentyl)methyl)-2-methylpropanamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-bromo-N-((1-hydroxycyclopentyl)methyl)-N-methylpropanamide: Another similar compound with a methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-19-10-4-5-12(15)11(8-10)13(17)16-9-14(18)6-2-3-7-14/h4-5,8,18H,2-3,6-7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWVUYAKMPSQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.